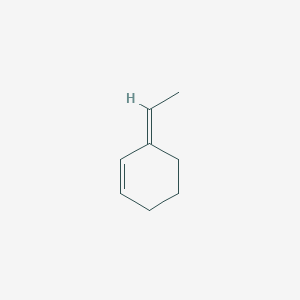

3-ethylidene-1-cyclohexene

Description

Significance of Unsaturated Cyclic Hydrocarbons in Organic Synthesis

Unsaturated hydrocarbons are organic compounds characterized by the presence of double or triple bonds between adjacent carbon atoms. byjus.com Those that form a ring structure are known as unsaturated cyclic hydrocarbons. geeksforgeeks.orglibretexts.org This class of compounds, which includes cycloalkenes (containing at least one carbon-carbon double bond) and cycloalkynes (with at least one carbon-carbon triple bond), is highly significant in the field of organic synthesis. libretexts.org

Unlike their saturated counterparts, which are generally less reactive, unsaturated hydrocarbons are notable for their reactivity, making them valuable precursors and building blocks for a wide array of synthetic materials. libretexts.org They are fundamental to the production of many common plastics, such as polyethylene (B3416737) and vinyl plastics, as well as other important synthetic products like alcohols and detergents. libretexts.org The reactivity of the double or triple bonds allows for a variety of addition reactions, making them versatile intermediates in chemical transformations. Aromatic hydrocarbons, like benzene, are a special class of unsaturated cyclic compounds with distinct stability and properties. libretexts.orgquora.com The functionalization of C-H bonds in alkenes, particularly through methods like metal-catalyzed allylic oxidation, has emerged as a powerful strategy for converting simple hydrocarbon building blocks into more complex and synthetically useful molecules. liverpool.ac.uk

Historical Context of Research on Ethylidene-Substituted Cyclohexenes

Research into molecules containing structural motifs similar to ethylidene-substituted cyclohexenes has historical roots in the study of natural products. As early as the mid-20th century, significant interest was directed towards the synthesis of compounds in the beta-ionylidene-ethylidene series. google.com This interest was largely driven by the fact that this structural unit is a key component of many vital natural substances, including carotenoids like beta-carotene (B85742) and vitamin A. google.com

The development of synthetic methodologies has been central to the study of these compounds. Early work focused on reactions that could construct the characteristic ethylidene side chain on a cyclohexene (B86901) ring. For example, processes were developed involving the reaction of vinyl-beta-ionol with reagents like triphenylphosphine (B44618) hydrochloride to build the desired carbon skeleton. google.com More broadly, the study of isomerization reactions in substituted cyclohexenes has provided fundamental insights into reaction mechanisms in organic chemistry. The investigation into ethylidene transfer reactions, often mediated by organometallic complexes, represents another area of historical and ongoing research interest. acs.org

Current Research Landscape and Future Directions for 3-Ethylidene-1-cyclohexene

The current research involving this compound and related structures is focused on developing novel synthetic methods, exploring its reactivity, and applying it to materials science and the synthesis of complex molecules. A significant area of investigation is the use of advanced catalytic systems to achieve selective transformations. For instance, copper(I)-N-heterocyclic carbene (NHC) catalysts have been effectively used for the highly regioselective and chemoselective allylic oxidation of alkenes, including cyclohexene derivatives. liverpool.ac.uk This methodology provides a powerful tool for functionalizing alkenes into allylic alcohols and enones. liverpool.ac.uk

Future research is directed towards leveraging these synthetic advancements for practical applications. One promising avenue is the total synthesis of complex natural products. liverpool.ac.uk Additionally, the structural motifs found in ethylidene-substituted cyclohexenes are relevant to polymer chemistry. Research into the ring-opening polymerization of related lactone intermediates, derived from butadiene and CO2, is paving the way for new, degradable polyketone materials. researchgate.net The ongoing development of selective C-H functionalization and C-C bond-forming reactions will likely continue to expand the synthetic utility of this compound and its derivatives. liverpool.ac.ukresearchgate.net

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ | lookchem.comnih.govguidechem.com |

| Molecular Weight | 108.18 g/mol | lookchem.comnih.gov |

| IUPAC Name | 3-ethylidenecyclohexene | nih.gov |

| CAS Number | 16631-62-2 | lookchem.comguidechem.comnist.gov |

| Density | 0.924 g/cm³ | lookchem.comguidechem.comchemicalbook.com |

| Boiling Point | 143.1°C at 760 mmHg | lookchem.comguidechem.comchemicalbook.com |

| Flash Point | 21.7°C | lookchem.comguidechem.com |

| Vapor Pressure | 6.8 mmHg at 25°C | lookchem.comguidechem.com |

| Refractive Index | 1.566 | guidechem.com |

| XLogP3 | 2.6 | lookchem.comnih.gov |

Reaction Thermochemistry

Thermodynamic data for isomerization reactions involving this compound provide insight into its relative stability compared to its isomers. The following data were determined in a dimethylsulfoxide solvent. nist.gov

| Reaction | Enthalpy of Reaction (ΔrH°) | Source |

| 1,4-Cyclohexadiene, 1-ethyl- ⇌ E,Z-3-Ethylidenecyclohexene | -12.0 ± 0.5 kJ/mol | nist.gov |

| E,Z-3-Ethylidenecyclohexene ⇌ Cyclohexene, 3-ethylidene-, (Z)- | -9.3 ± 1.3 kJ/mol | nist.gov |

| Cyclohexene, 3-ethylidene-, (E)- ⇌ E,Z-3-Ethylidenecyclohexene | 2.0 ± 0.4 kJ/mol | nist.gov |

Structure

3D Structure

Properties

CAS No. |

16631-62-2 |

|---|---|

Molecular Formula |

C7H14N6S2 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(3E)-3-ethylidenecyclohexene |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |

InChI Key |

HCKKIWXIMBMLCD-WAPJZHGLSA-N |

SMILES |

CC=C1CCCC=C1 |

Isomeric SMILES |

C/C=C/1\CCCC=C1 |

Canonical SMILES |

CC=C1CCCC=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Ethylidene 1 Cyclohexene

Mechanistic Investigations of Addition Reactions

3-Ethylidene-1-cyclohexene readily undergoes addition reactions, a testament to the reactivity of its double bonds. These reactions primarily involve pericyclic and cycloaddition pathways.

Pericyclic Reaction Pathways, including Diels-Alder Cycloadditions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.orgmsu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction and serves as a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.comlibretexts.org

The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single step. msu.eduwikipedia.org The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. libretexts.org The Diels-Alder reaction works best with electron-rich dienes and electron-poor dienophiles. libretexts.org

This compound, with its conjugated diene system, can participate as the diene component in Diels-Alder reactions. The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. sigmaaldrich.com

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Mechanism | Concerted |

| Reactants | Conjugated diene and a dienophile |

| Product | Substituted cyclohexene |

| Stereochemistry | Stereospecific (retention of reactant stereochemistry) |

| Electronic Demand | Favored by electron-rich dienes and electron-poor dienophiles |

Cycloaddition Reactions (e.g., [1+2] cycloaddition to ethylidene systems)

Cycloaddition reactions are processes in which two unsaturated molecules combine to form a cyclic compound. cem.comlibretexts.org These reactions are classified by the number of π-electrons that participate from each component. libretexts.org While the Diels-Alder reaction is a [4+2] cycloaddition, other types of cycloadditions are also possible. For instance, [2+2] cycloadditions can form four-membered rings, often requiring photochemical activation. libretexts.org

The ethylidene group of this compound can potentially participate in cycloaddition reactions. For example, a [1+2] cycloaddition would involve the addition of a carbene or a similar one-atom species across the double bond of the ethylidene moiety. Detailed mechanistic studies on such specific cycloadditions involving this compound are areas of ongoing research interest.

Mechanistic Studies of Elimination Reactions Forming Unsaturated Cyclohexenes

The formation of this compound and other unsaturated cyclohexenes often proceeds through elimination reactions of substituted cyclohexanes. mgscience.ac.in These reactions can occur via several distinct mechanisms, primarily the E1, E2, and E1cB pathways, which differ in the timing of bond cleavage and formation. libretexts.orglibretexts.org

E1 Mechanism Contributions

The E1 (Elimination, Unimolecular) mechanism is a two-step process. wikipedia.orgmasterorganicchemistry.com The first and rate-determining step is the departure of a leaving group to form a carbocation intermediate. masterorganicchemistry.compressbooks.publibretexts.org In the second step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. pressbooks.publibretexts.org

E1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary alkyl halides), the use of weak bases, and polar solvents. wikipedia.orgmasterorganicchemistry.com Since a carbocation intermediate is involved, rearrangements to form a more stable carbocation can occur. pressbooks.pub When multiple alkene products are possible, the most substituted (and therefore more stable) alkene, as predicted by Zaitsev's rule, is typically the major product. pressbooks.publibretexts.org

E2 Mechanism Contributions

The E2 (Elimination, Bimolecular) mechanism is a one-step, concerted reaction. saskoer.cayoutube.com A strong base removes a proton from a carbon adjacent to the leaving group, and simultaneously, the leaving group departs, and the double bond is formed. saskoer.camasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.orgmasterorganicchemistry.com

A key stereochemical requirement for the E2 mechanism is that the proton being removed and the leaving group must be in an anti-periplanar arrangement. wikipedia.orgsaskoer.ca In cyclohexane (B81311) systems, this translates to both the leaving group and the adjacent proton needing to be in axial positions for the reaction to proceed efficiently. saskoer.calibretexts.org This requirement can influence the regioselectivity of the elimination, sometimes leading to the formation of the less substituted alkene (Hofmann product) if the anti-periplanar arrangement for the formation of the Zaitsev product is not accessible. libretexts.org

E1cB Mechanism Contributions

The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is also a two-step process, but it proceeds in the reverse order of the E1 mechanism. libretexts.orgmasterorganicchemistry.com In the first step, a base removes a proton to form a carbanion intermediate (the conjugate base of the substrate). libretexts.orglibretexts.orgmasterorganicchemistry.com In the second step, the leaving group departs from the carbanion to form the alkene. libretexts.orgmasterorganicchemistry.com

This mechanism is favored when the substrate has an acidic proton (due to the presence of electron-withdrawing groups) and a poor leaving group. masterorganicchemistry.com

| Mechanism | Number of Steps | Intermediate | Base Strength | Substrate | Leaving Group | Stereochemistry |

| E1 | Two | Carbocation | Weak | Tertiary > Secondary | Good | Not stereospecific |

| E2 | One (concerted) | None | Strong | Primary, Secondary, Tertiary | Good | Stereospecific (anti-periplanar) |

| E1cB | Two | Carbanion | Strong | Acidic β-hydrogen | Poor | Not stereospecific |

Oxidation Reaction Mechanisms, including Ozonolysis of Ethylidenecyclohexane (B92872)

The oxidation of this compound can proceed through several pathways, targeting either the endocyclic or exocyclic double bond, or the allylic positions. The selectivity of these reactions is highly dependent on the oxidant and reaction conditions used. d-nb.info

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds. wikipedia.orglibretexts.org The generally accepted mechanism, first proposed by Rudolf Criegee, involves a three-step sequence. nih.gov Initially, ozone adds across a double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (a molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges, cleaving into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate. nih.govorganic-chemistry.org These two fragments then recombine in a different orientation, again via a 1,3-dipolar cycloaddition, to form a more stable secondary ozonide (a trioxolane). wikipedia.orgnih.gov

In the case of this compound, ozonolysis can occur at either the endocyclic or exocyclic double bond. The relative reactivity of these bonds towards ozone dictates the product distribution. Generally, more electron-rich (more substituted) alkenes react faster with ozone. masterorganicchemistry.com Subsequent work-up of the ozonide intermediate determines the final products. A reductive work-up (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. masterorganicchemistry.com

As a model for the exocyclic double bond, the ozonolysis of ethylidenecyclohexane has been studied. This reaction cleaves the double bond to yield cyclohexanone (B45756) and acetaldehyde (B116499). cdnsciencepub.com The reaction proceeds through the Criegee mechanism, and studies have shown that the solvent can influence the product distribution, with some conditions leading to the formation of polymeric peroxides instead of the expected ozonide. cdnsciencepub.comcdnsciencepub.com For example, when the ozonolysis of ethylidenecyclohexane is carried out in the presence of excess cyclohexanone, the major products are "cyclohexanone peroxides," with very little ozonide being formed. cdnsciencepub.com

Free radical oxidation of non-conjugated 1,4-dienes, a class to which this compound belongs, can lead to a mixture of hydroperoxide products. nih.gov The reaction is initiated by the abstraction of an allylic hydrogen atom, followed by the addition of molecular oxygen to the resulting pentadienyl radical. The position of oxygen addition is influenced by steric factors and the stability of the resulting peroxyl radical. nih.gov

Catalytic Reaction Mechanisms Involving Ethylidene and Cyclohexene Substrates

Catalysis plays a pivotal role in harnessing the synthetic potential of unsaturated hydrocarbons like this compound, enabling selective and efficient transformations.

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock catalysts).

Ring-Opening Metathesis Polymerization (ROMP): In ROMP, a cyclic olefin reacts with a catalyst to form a polymer. The driving force is the relief of ring strain. While the endocyclic double bond of the cyclohexene moiety in this compound could theoretically undergo ROMP, cyclohexene itself is a low-strain olefin and generally exhibits poor reactivity in ROMP. However, the presence of the ethylidene group could influence this reactivity.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms a cyclic olefin from a diene. This process is not directly applicable to this compound itself but is a key reaction for substrates containing similar structural motifs.

Cross-Metathesis (CM): CM occurs between two different olefins. This compound, with its two distinct double bonds, could participate in CM reactions. The selectivity would depend on the relative reactivity of the endocyclic and exocyclic double bonds with the chosen catalyst and reaction partner. The exocyclic, more substituted double bond might react preferentially with certain catalysts.

Palladium-catalyzed reactions are fundamental in C-C bond formation. The Heck reaction, for instance, couples an unsaturated halide with an alkene.

The Heck arylation of the cyclohexene moiety would involve the reaction of this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming an arylpalladium(II) complex.

Migratory Insertion: The alkene (the endocyclic double bond) coordinates to the palladium center, followed by insertion into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species, completing the cycle.

Directed palladium-catalyzed reactions on non-conjugated alkenes have also been developed, where a directing group on the substrate controls the regioselectivity of the transformation. nih.gov

Hydroalkoxycarbonylation is a type of carbonylation reaction where an alkene reacts with an alcohol and carbon monoxide to form an ester, typically catalyzed by palladium complexes. For this compound, this reaction could potentially occur at either double bond. The reaction mechanism generally involves the formation of a palladium-hydride species, which then adds to the alkene (hydropalladation). This is followed by the insertion of carbon monoxide into the palladium-carbon bond and, finally, alcoholysis of the resulting acyl-palladium complex to yield the ester product and regenerate the catalyst. The regioselectivity of the addition is a key consideration, often influenced by steric and electronic factors of both the substrate and the catalyst ligands.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Arylation of Cyclohexene).

Intramolecular Rearrangements and Isomerization Dynamics in Unsaturated Cyclic Hydrocarbons

Unsaturated cyclic hydrocarbons like this compound can undergo various isomerization reactions, driven by the pursuit of greater thermodynamic stability. These rearrangements can be induced thermally or by acid or base catalysis.

This compound exists in equilibrium with its isomers, such as 1-ethyl-1,3-cyclohexadiene, 1-ethyl-1,4-cyclohexadiene (B21861), and others. The relative stabilities of these isomers determine the position of the equilibrium. Thermodynamic data indicates that the conjugated diene systems are often more stable than their non-conjugated counterparts. For instance, the enthalpy of reaction for the isomerization of 1-ethyl-1,4-cyclohexadiene to E,Z-3-ethylidenecyclohexene in dimethylsulfoxide has been measured. nist.gov These rearrangements typically proceed through protonation/deprotonation sequences in the presence of acids or bases, or through thermally allowed pericyclic reactions like sigmatropic shifts, where a sigma-bond migrates across a pi-system.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylidene 1 Cyclohexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-ethylidene-1-cyclohexene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound displays distinct signals corresponding to the different types of protons present. The olefinic protons on the cyclohexene (B86901) ring and the ethylidene group resonate in the downfield region of the spectrum due to the deshielding effect of the π-electron systems. The allylic and aliphatic protons of the cyclohexene ring appear at more shielded, upfield positions. The coupling patterns (splitting of signals) reveal the number of neighboring protons, which is crucial for assigning specific resonances to their respective positions in the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (vinyl) | ~5.8 | m | - |

| H2 (vinyl) | ~5.6 | m | - |

| H7 (ethylidene) | ~5.4 | q | ~6.8 |

| H4, H5, H6 (aliphatic) | ~2.0-2.3 | m | - |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. docbrown.info In the ¹³C NMR spectrum of this compound, the sp² hybridized carbons of the double bonds (both endocyclic and exocyclic) appear at lower field (higher ppm values) compared to the sp³ hybridized carbons of the saturated portion of the ring. docbrown.info The number of distinct signals in the spectrum confirms the number of unique carbon environments in the molecule.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C3 (sp²) | ~140 |

| C1 (sp²) | ~128 |

| C2 (sp²) | ~125 |

| C7 (sp²) | ~115 |

| C4, C5, C6 (sp³) | ~25-35 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is instrumental in tracing the connectivity of the protons within the cyclohexene ring and the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton resonance to the carbon resonance of the atom it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is crucial for piecing together the entire molecular structure by connecting different spin systems identified in the COSY spectrum and for identifying quaternary carbons (carbons with no attached protons). columbia.edugithub.io

13C NMR Spectroscopy for Carbon Framework Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic "fingerprint" of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key characteristic absorptions for this compound include C-H stretching vibrations for both sp² and sp³ hybridized carbons, and C=C stretching vibrations for the double bonds. The out-of-plane bending vibrations of the vinylic C-H bonds are also diagnostic.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, the symmetric C=C stretching vibrations, which may be weak in the IR spectrum, often show strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| =C-H (sp²) | Stretch | ~3020-3080 | ~3020-3080 |

| -C-H (sp³) | Stretch | ~2850-2960 | ~2850-2960 |

| C=C (alkene) | Stretch | ~1640-1680 | ~1640-1680 (often stronger) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound. nih.gov Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (108.18 g/mol ). nih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragment ions provides valuable structural information. libretexts.org Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions and allylic cleavages, leading to characteristic peaks in the mass spectrum.

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. numberanalytics.com In the context of this compound, EPR spectroscopy would not be used to study the ground-state molecule itself, as it is not a radical. However, this technique is invaluable for studying radical intermediates that may be formed during chemical reactions involving this compound, such as oxidation or polymerization. numberanalytics.combruker.com By detecting and analyzing the EPR spectrum of any radical intermediates, detailed information about their structure, electronic environment, and the reaction mechanism can be obtained. numberanalytics.comrsc.org

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. rigaku.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can precisely map electron density and thus infer atomic positions, bond lengths, and bond angles. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure of a compound in the solid state. rigaku.com This non-destructive technique provides detailed information on the internal lattice, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu The analysis involves mounting a single, high-quality crystal on a goniometer, which orients it in various positions relative to an X-ray beam. The resulting diffraction data is collected and processed to solve the crystal structure. carleton.edu

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for SC-XRD would require cryogenic techniques to grow a crystal in situ on the diffractometer. While specific crystallographic data for this compound is not prominently available in published literature, a successful analysis would yield a comprehensive set of structural parameters. These parameters provide fundamental insights into the molecule's preferred conformation and packing in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative and not experimental data for the specific compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.1 | The length of the 'c' axis of the unit cell. |

| β (°) ** | 98.5 | The angle of the 'β' axis for a monoclinic system. |

| Volume (ų) ** | 779.4 | The total volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 0.920 | The theoretical density of the crystal. |

Understanding the forces that govern how molecules arrange in a crystal is crucial for crystal engineering. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org It partitions crystal space into regions where the electron density of a given molecule is greater than the sum of all other molecules. scirp.org

The analysis generates a unique 3D surface for each molecule, which is color-coded to highlight different types of intermolecular contacts and their relative strengths. Furthermore, this information can be distilled into a 2D "fingerprint plot," which provides a quantitative summary of the interactions. nih.gov For a non-polar hydrocarbon like this compound, the dominant interactions would be van der Waals forces, primarily H···H contacts, and potentially weak C-H···π interactions between the hydrogen atoms and the π-systems of neighboring molecules. scirp.orgnih.gov

Interactive Data Table: Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis for Hydrocarbon-rich Structures

This table shows representative percentage contributions of different intermolecular contacts for molecules dominated by hydrocarbon moieties, as determined by Hirshfeld surface analysis.

| Contact Type | Typical Contribution (%) | Description |

| H···H | 45 - 60% | Represents the most significant contribution, indicative of van der Waals forces in hydrocarbon-rich crystals. nih.gov |

| C···H/H···C | 10 - 25% | These contacts are ubiquitous and contribute significantly to the overall packing. nih.gov |

| C···C | 2 - 8% | Can indicate the presence of π-π stacking interactions if the geometry is favorable. |

| Other | < 5% | Includes minor contacts that make up the remainder of the surface. |

Energy frameworks are a further visualization tool derived from crystallographic data and theoretical calculations. They illustrate the energetic architecture of a crystal by representing the interaction energies between molecular pairs as cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive map of the cohesive forces and potential pathways for energy transfer within the crystal.

Single-Crystal X-ray Diffraction Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. ethz.ch This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. learnbin.net The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, making it a valuable tool for identifying chromophores (light-absorbing functional groups). uzh.ch

The structure of this compound contains two carbon-carbon double bonds, which act as its primary chromophores. These π-systems give rise to π → π* electronic transitions, where an electron is promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch The molecule contains both an isolated double bond within the cyclohexene ring and a conjugated diene system formed by the exocyclic double bond and the ring double bond. Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic shift) compared to an isolated double bond. Therefore, one would expect to observe distinct absorption bands corresponding to these different electronic environments.

Interactive Data Table: Expected Electronic Transitions for this compound

This table presents the expected types of electronic transitions and estimated absorption maxima (λmax) for the chromophores in this compound based on general principles of UV-Vis spectroscopy.

| Chromophore System | Type of Transition | Estimated λmax (nm) | Intensity |

| Isolated Alkene (C=C) | π → π | ~170 - 190 | Strong |

| Conjugated Diene (C=C-C=C) | π → π | ~220 - 250 | Strong |

Surface Characterization Techniques for Related Materials

While this compound is a small molecule, it can serve as a monomer or a precursor for the synthesis of polymers, films, or other advanced materials. The characterization of the surface properties of such materials is critical for their application. uclouvain.be A suite of techniques is available to probe the chemical composition, texture, and topography of a material's surface.

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information about the top few nanometers of a material's surface. It would be used to confirm the elemental composition and identify the bonding environments of carbon in a polymer derived from this compound. uclouvain.be

Gas Adsorption (BET Analysis): Based on the physical adsorption of a gas (typically nitrogen) onto a solid surface, this method is used to determine the specific surface area and analyze the porosity (pore size and volume) of a material. uclouvain.be

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information on surface topography, morphology, and composition at the micro- to nanoscale. For instance, the SEM image of a polymer like ethylene-propylene-diene rubber (EPDM), which can contain related ethylidene monomers, can reveal a rough surface indicative of a cross-linked network. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce 3D images of a surface with atomic-level resolution. It is invaluable for measuring surface roughness and visualizing nanoscale features without requiring a conductive sample. uclouvain.be

Interactive Data Table: Overview of Surface Characterization Techniques

| Technique | Principle | Primary Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of kinetic energies of photo-emitted electrons. uclouvain.be | Elemental composition, empirical formula, chemical and electronic state. |

| Gas Adsorption (BET) | Physical adsorption of gas molecules on a surface. uclouvain.be | Specific surface area, pore size distribution, porosity. |

| Scanning Electron Microscopy (SEM) | Imaging with a focused beam of electrons. researchgate.net | Surface topography, morphology, composition. |

| Atomic Force Microscopy (AFM) | Scanning with a sharp mechanical probe. uclouvain.be | 3D surface topography, roughness, mechanical properties. |

Theoretical and Computational Chemistry Approaches to 3 Ethylidene 1 Cyclohexene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for chemists, providing detailed information about molecular properties. For a molecule like 3-ethylidene-1-cyclohexene, these methods can elucidate its three-dimensional structure, the distribution of electrons, and its potential to engage in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. rsc.orgscispace.com It is favored for its balance of accuracy and computational cost. frontiersin.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a fundamental application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. rsc.orgarxiv.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) to perform these optimizations. frontiersin.orgresearchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Energetics calculations can then determine the relative stabilities of different conformers or isomers. For instance, DFT has been successfully used to determine the binding energies and geometric structures of various cyclohexane (B81311) isomers. jkps.or.kr

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) (Note: The following data is illustrative of typical results from a DFT calculation and is not from a specific published study on this molecule.)

| Parameter | Type | Value |

| C1=C2 | Bond Length | 1.34 Å |

| C1-C6 | Bond Length | 1.50 Å |

| C3=C7 | Bond Length | 1.35 Å |

| C7-C8 | Bond Length | 1.51 Å |

| C2-C1-C6 | Bond Angle | 122.5° |

| C1-C2-C3 | Bond Angle | 123.0° |

| C1-C6-C5-C4 | Dihedral Angle | -55.0° |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size increase. canada.ca These methods are built upon the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. acs.org

The primary limitation of the HF method is its neglect of electron correlation—the way electrons dynamically avoid each other. arxiv.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Configuration Interaction (CI), systematically improve upon the HF approximation by including electron correlation. nih.govnih.gov Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for its high accuracy in energy calculations. arxiv.org

These methods are computationally more demanding than DFT and are typically reserved for smaller systems or for benchmarking the results of less expensive methods. nih.gov They are particularly crucial for processes where electron correlation is significant, such as in bond-breaking reactions or the study of excited states. nih.gov For instance, ab initio calculations have been used to study the excited-state dynamics and conical intersections in related molecules like cyclohexene (B86901). canada.ca

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com For this compound, the conjugated π-system of its double bonds would be the primary location of the frontier orbitals. As conjugation increases in a system, the HOMO-LUMO gap tends to decrease. libretexts.org

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative for a conjugated diene system and are not from a specific calculation on this molecule.)

| Orbital | Energy (eV) |

| HOMO | -8.9 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.4 eV |

Natural Bond Orbital (NBO) Analysis of Bonding and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.de It provides a description that aligns well with the classic Lewis structure concept. wisc.edu

NBO analysis determines the "natural" atomic orbitals, hybrid orbitals, and bond orbitals for a molecule. uni-muenchen.de This allows for the calculation of natural population analysis (NPA) charges on each atom, which gives a measure of electron distribution. Furthermore, NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, particularly delocalization from a filled bonding (σ or π) or lone pair (LP) orbital to an empty anti-bonding (σ* or π*) orbital, can be quantified using second-order perturbation theory. wisc.edu These delocalization energies indicate the stability gained from electron delocalization and conjugation, which is highly relevant for the conjugated system in this compound.

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions in this compound (Note: Data is a hypothetical representation of NBO results.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3=C7) | 20.5 | π-conjugation |

| π(C3=C7) | π(C1=C2) | 18.2 | π-conjugation |

| σ(C3-C4) | σ(C1-C6) | 4.8 | Hyperconjugation |

| σ(C6-H) | σ(C1-C2) | 2.1 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted onto a surface of constant electron density, with different colors representing different values of the electrostatic potential. The MEP is invaluable for predicting how a molecule will interact with other chemical species.

The color scheme typically uses red to indicate regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the π-electron clouds of the endocyclic and exocyclic double bonds, as these are the areas of highest electron density. These regions would be the most likely sites to react with electrophiles.

Thermodynamic Property Calculations (Enthalpies, Gibbs Free Energies, Vibrational Frequencies)

Computational chemistry can be used to predict various thermodynamic properties of molecules. By calculating the vibrational frequencies from the optimized geometry, one can determine the zero-point vibrational energy (ZPVE) and thermal corrections to obtain thermodynamic quantities like enthalpy (H), Gibbs free energy (G), and entropy (S) at a given temperature. ijcce.ac.ir These calculations are crucial for predicting reaction spontaneity, equilibrium constants, and reaction rates.

For this compound, experimental thermochemical data exists for its isomerization. Studies have measured the enthalpy of reaction (ΔrH°) for the formation of E,Z-3-ethylidenecyclohexene from isomeric ethylcyclohexadienes in a dimethylsulfoxide solvent. nist.gov Such experimental data is invaluable for benchmarking the accuracy of computational methods. acs.org

Table 4: Experimental Reaction Enthalpies for Isomerization to E,Z-3-Ethylidenecyclohexene

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

| 1-Ethyl-1,3-cyclohexadiene → E,Z-3-Ethylidenecyclohexene | -12.0 ± 0.5 | Equilibration | Taskinen and Nummelin, 1994 nist.gov |

| 1-Ethyl-1,4-cyclohexadiene (B21861) → E,Z-3-Ethylidenecyclohexene | -9.3 ± 1.3 | Equilibration | Taskinen and Nummelin, 1994 nist.gov |

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. nih.govrsc.org Density Functional Theory (DFT) is a widely used method for this purpose, enabling the calculation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

The prediction of NMR chemical shifts using DFT has been shown to be a reliable method for structure elucidation and assignment of experimental signals. nih.govschrodinger.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can be performed for various conformers of a molecule, and the resulting spectra can be Boltzmann-averaged to provide a more accurate representation of the experimental spectrum. nih.gov The choice of DFT functional and basis set is crucial for obtaining accurate predictions. nih.govwsu.edu For example, hybrid functionals like B3LYP are commonly used for geometry optimization, while other functionals may be more suitable for calculating NMR properties. nih.gov

Similarly, computational methods can predict IR spectra by calculating the vibrational frequencies and their corresponding intensities. chemrxiv.org These calculations can help in assigning the vibrational modes observed in experimental IR spectra. Anharmonic computations can provide even more accurate predictions of vibrational frequencies, although they are more computationally demanding. frontiersin.org

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT). By calculating the excitation energies and oscillator strengths, it is possible to simulate the UV-Vis absorption spectrum of a molecule. nih.gov This can aid in the interpretation of experimental spectra and the understanding of the electronic structure of the molecule.

Interactive Table: Predicted Spectroscopic Data for a Cyclohexene Derivative.

This table is illustrative and based on general findings for similar compounds, not specific experimental data for this compound.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 5.8 (olefinic), 2.1 (allylic), 1.7 (alkyl) |

| ¹³C NMR | Chemical Shift (ppm) | 120-140 (olefinic), 20-40 (aliphatic) |

| IR | Vibrational Frequency (cm⁻¹) | ~3050 (C-H stretch, olefinic), ~1650 (C=C stretch) |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and dynamics of molecules like this compound. wikipedia.org

Exploration of Conformational Space of Cyclohexene Ring

The cyclohexene ring can adopt several conformations, with the half-chair being the most stable. sci-hub.st MD simulations can be used to explore the conformational space of the cyclohexene ring and to study the transitions between different conformations. wikipedia.org These simulations can reveal the energy barriers between different conformers and the preferred conformational pathways. wikipedia.org For substituted cyclohexenes, the simulations can show how the substituent affects the conformational equilibrium. sci-hub.st

The half-chair conformation of cyclohexene results in a molecule that can undergo rapid interconversion between two half-chair forms at room temperature. The energy barrier for this interconversion can be influenced by substituents.

Studies of Host-Guest Systems Involving Cyclohexane/Cyclohexene Derivatives

MD simulations are also employed to investigate the interactions between guest molecules, such as cyclohexane or cyclohexene derivatives, and host molecules in inclusion complexes. dokumen.pubmiami.edu These simulations can provide insights into the orientation and dynamics of the guest molecule within the host cavity. dokumen.pub

For instance, a study on cyclohexene derivatives encapsulated in a water-soluble host, Octa Acid, used NMR spectroscopy and photo-oxygenation reactions to understand the system. mdpi.com The study revealed that the host induces a specific packaging or "orientational isomerism" of the guest molecules, which in turn leads to specific product selectivity in reactions. mdpi.com MD simulations of chlorocyclohexane (B146310) within a thiourea (B124793) inclusion compound have shown that the guest molecules can reorient within the host channels, with the dynamics being dependent on the temperature and the phase of the crystal. dokumen.pub

Advanced Computational Methodologies Applied to Unsaturated Hydrocarbons

Beyond standard DFT and MD methods, more advanced computational techniques are being applied to understand the reactivity and reaction mechanisms of unsaturated hydrocarbons.

Conceptual DFT for Global and Local Reactivity Descriptors

These reactivity indices are derived from the change in energy of a system with respect to changes in the number of electrons or the external potential. frontiersin.orgrsc.org They have proven to be powerful tools for the semi-quantitative study of organic reactivity. frontiersin.org For unsaturated hydrocarbons, these descriptors can help in understanding their reactivity in various chemical reactions. catalysis.blog

Interactive Table: Key Conceptual DFT Reactivity Descriptors.

| Descriptor | Symbol | Definition | Chemical Interpretation |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. chemrxiv.org |

| Chemical Hardness | η | ELUMO - EHOMO | Resistance to change in electron distribution. chemrxiv.org |

| Electrophilicity Index | ω | μ² / (2η) | Propensity of a species to accept electrons. chemrxiv.org |

Instanton Theory for Quantum Tunneling in Reaction Mechanisms

For some chemical reactions, particularly those involving the transfer of light particles like hydrogen atoms, quantum tunneling can play a significant role. nih.govacs.org Instanton theory is a semiclassical method used to calculate reaction rates that include the effects of quantum tunneling. ethz.chworktribe.com It identifies the optimal tunneling pathway, known as the "instanton," which connects reactants and products on the potential energy surface. ethz.chworktribe.com

This theory is particularly useful for studying reactions at low temperatures where tunneling is more prominent. researchgate.netresearchgate.net Instanton theory has been successfully applied to various reactions, including hydrogen abstraction and spin-forbidden reactions in unsaturated hydrocarbons. ethz.chworktribe.comu-szeged.hu The method provides a more accurate description of the reaction mechanism than traditional transition state theory, which does not account for tunneling. acs.org Recent studies have demonstrated that quantum tunneling can even influence the dynamics of a chemical reaction depending on the isotope involved, a phenomenon that can be explained and modeled using instanton theory.

Energy Framework Computations for Supramolecular Interactions

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing insights into the stability and packing of molecules. This method calculates the interaction energies between a central molecule and its neighbors, partitioning the total energy into electrostatic, polarization, dispersion, and repulsion components.

For a molecule like this compound, which is non-polar and comprised of carbon and hydrogen atoms, dispersion forces would be expected to be the dominant stabilizing interaction in its condensed phase. In the absence of specific crystallographic data for this compound, a hypothetical energy framework analysis can be considered. Such a study would involve:

Crystal Structure Prediction or Determination: Obtaining the single-crystal X-ray diffraction data would be the first step. In its absence, computational crystal structure prediction methods could be employed.

Interaction Energy Calculations: Using a reliable theoretical level, such as B3LYP/6-31G(d,p), the interaction energies between a central this compound molecule and its surrounding molecules within a defined radius (e.g., 3.8 Å) would be computed.

Energy Framework Visualization: The results are often visualized as energy frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear picture of the packing topology and the dominant forces.

While no specific energy framework data exists for this compound, studies on other organic molecules demonstrate the utility of this approach. For instance, in other systems, dispersion energies have been shown to be the major contributors to the total interaction energy, guiding the supramolecular architecture. researchgate.net

A hypothetical data table for the interaction energies of this compound, based on typical values for similar organic compounds, is presented below.

Table 1: Hypothetical Interaction Energy Components for this compound

| Energy Component | Hypothetical Value (kJ/mol) |

|---|---|

| Electrostatic | -15 |

| Polarization | -5 |

| Dispersion | -80 |

| Repulsion | +40 |

| Total Energy | -60 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Aromaticity and Electronic Structure Indices (e.g., LOLIPOP, Ring Aromaticity Measures)

Aromaticity is a fundamental concept in chemistry, typically associated with cyclic, planar molecules with delocalized π-electron systems that exhibit enhanced stability. masterorganicchemistry.com Various computational indices have been developed to quantify the degree of aromaticity. rsc.orgrsc.org

This compound is not a classic aromatic compound like benzene. The cyclohexene ring contains a single double bond and is therefore non-aromatic. The exocyclic double bond of the ethylidene group further contributes to its localized electronic structure.

Computational indices could be used to confirm and quantify the non-aromatic nature of the cyclohexene ring in this molecule.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. For the cyclohexene ring in this compound, the HOMA value would be expected to be close to zero, indicating a non-aromatic character due to significant bond length alternation. mdpi.com

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring to probe for induced magnetic fields characteristic of aromatic (negative NICS) or anti-aromatic (positive NICS) systems. For the cyclohexene ring, NICS(0) and NICS(1) values would be expected to be close to zero.

LOLIPOP (Lone Pair and π-Orbital Population): This index is particularly useful for evaluating π-stacking capabilities. mdpi.com While the cyclohexene ring itself is not aromatic, the presence of π-electrons in the two double bonds could be analyzed. However, significant π-stacking interactions are not anticipated for this molecule unless it is part of a larger, more complex system.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL): These methods provide a topological analysis of electron density to visualize regions of high electron localization, such as covalent bonds and lone pairs. For this compound, these analyses would show high localization in the C-C and C-H sigma bonds, as well as in the C=C pi bonds, consistent with a non-aromatic structure.

Table 2: Predicted Aromaticity Indices for the Cyclohexene Ring in this compound

| Aromaticity Index | Predicted Value/Character |

|---|---|

| HOMA | ~ 0 (Non-aromatic) |

| NICS(0) | ~ 0 ppm (Non-aromatic) |

Note: These are predicted values based on the known structure of this compound and the principles of aromaticity indices.

Chemical Transformations and Synthetic Utility of 3 Ethylidene 1 Cyclohexene

Role as a Building Block in Complex Organic Synthesis

3-Ethylidene-1-cyclohexene serves as a versatile building block in the synthesis of complex organic molecules, particularly natural products. Its cyclohexene (B86901) core is a common structural motif in numerous natural compounds. wm.edu The presence of both an endocyclic and an exocyclic double bond provides multiple sites for chemical modification, allowing for the construction of intricate molecular architectures. nih.gov

For instance, the cyclohexene framework can be a precursor to decalin systems, which are central to many terpenoids. researchgate.net The reactivity of the double bonds allows for the introduction of various functional groups and the formation of new ring systems, making it a valuable starting material for the synthesis of biologically active compounds. wm.eduresearchgate.net The strategic placement of the double bonds in this compound enables chemists to devise efficient synthetic routes to target molecules that might otherwise require more convoluted pathways. acs.orgrsc.org

Participation in Cycloaddition Reactions for Novel Ring Systems

This compound, with its conjugated diene system, is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition allows for the formation of a new six-membered ring, providing a powerful tool for constructing polycyclic systems. libretexts.orgpressbooks.publibretexts.org The reaction involves the diene component of this compound reacting with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.orglibretexts.org

The stereochemistry of the resulting product is well-defined, making the Diels-Alder reaction a highly predictable and reliable method for creating complex stereocenters. wikipedia.orgpressbooks.pub The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step. libretexts.org

Beyond the classic Diels-Alder reaction, this compound can also participate in other types of cycloadditions, such as [2+2] cycloadditions and 1,3-dipolar cycloadditions. pressbooks.pubchim.it These reactions can lead to the formation of four-membered and five-membered heterocyclic rings, respectively, further expanding the synthetic utility of this compound. chim.it

| Reaction Type | Reactant 1 (Diene) | Reactant 2 (Dienophile/Dipole) | Product Ring System | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | 1,3-Butadiene (analogue) | 3-Buten-2-one | Substituted Cyclohexene | libretexts.org |

| [2+2] Cycloaddition | Alkene | Alkene | Cyclobutane | pressbooks.pub |

| 1,3-Dipolar Cycloaddition | Nitrone | Alkene | Isoxazolidine | rsc.org |

Application in Olefin Metathesis for Polymer and Fine Chemical Synthesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found widespread application in both polymer and fine chemical synthesis. libretexts.org this compound, with its two double bonds, can participate in several types of olefin metathesis reactions, including Ring-Opening Metathesis Polymerization (ROMP) and cross-metathesis (CM). libretexts.orgnih.gov

In ROMP, the cyclic olefin undergoes polymerization to form linear polymers with the double bonds preserved in the polymer backbone. caltech.edu20.210.105 This technique allows for the synthesis of polymers with well-defined structures and functionalities. nih.govrsc.org The strain in the cyclohexene ring of this compound, although lower than some other cyclic olefins, can be sufficient to drive the polymerization forward, especially with highly active catalysts. nih.govrsc.org

Cross-metathesis involves the reaction of this compound with another olefin to produce new, substituted olefins. libretexts.orgcaltech.edu This reaction is valuable for the synthesis of fine chemicals and can be used to introduce new functional groups or to build more complex molecular frameworks. d-nb.info The selectivity of cross-metathesis reactions can often be controlled to favor the desired product. caltech.edu

| Metathesis Type | Reactants | Key Product Type | Primary Application | Reference |

|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefin (e.g., this compound analogue) | Linear Polymer | Synthesis of functional polymers | caltech.edu20.210.105 |

| Cross-Metathesis (CM) | This compound and another olefin | Substituted Olefins | Fine chemical synthesis | libretexts.orgcaltech.edu |

| Ring-Closing Metathesis (RCM) | Diene | Cyclic Olefin | Synthesis of cyclic compounds | libretexts.org |

Substrate in Catalytic C-C Bond Forming Reactions

Beyond cycloadditions and metathesis, this compound can serve as a substrate in a variety of other catalytic carbon-carbon bond-forming reactions. nih.govmdpi.com These reactions are fundamental in organic synthesis for constructing the carbon skeletons of molecules. numberanalytics.com

Transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can be employed to functionalize the double bonds of this compound. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, allowing for the formation of new C-C bonds with high efficiency and selectivity. mdpi.com

For example, a Heck reaction could potentially be used to couple an aryl or vinyl group to one of the double bonds of this compound. Similarly, hydrovinylation, another C-C bond-forming reaction, can add a vinyl group across one of the double bonds. nih.gov These catalytic methods provide a powerful and versatile toolkit for the elaboration of the this compound core into more complex structures.

Functional Group Interconversions on the Ethylidene and Cyclohexene Moieties

The ethylidene and cyclohexene moieties of this compound offer numerous opportunities for functional group interconversions (FGIs). fiveable.mesolubilityofthings.com These transformations are crucial for modifying the reactivity and properties of the molecule, enabling its incorporation into a wider range of synthetic targets. solubilityofthings.com

The double bonds in both the ethylidene group and the cyclohexene ring can undergo a variety of addition reactions. For example, hydrogenation can be used to selectively reduce one or both double bonds to the corresponding saturated alkanes. Halogenation can introduce halogen atoms, which can then serve as handles for further transformations, such as nucleophilic substitution or elimination reactions. fiveable.mescribd.com

The allylic positions of the cyclohexene ring are also reactive sites. For instance, allylic oxidation can introduce a hydroxyl or carbonyl group. Furthermore, the double bonds can be cleaved through ozonolysis to generate smaller, functionalized fragments. These FGIs significantly enhance the synthetic versatility of this compound, allowing chemists to tailor its structure to meet the specific demands of a synthetic plan. ub.eduuou.ac.in

Future Perspectives in 3 Ethylidene 1 Cyclohexene Research

Development of Highly Efficient and Selective Synthetic Routes

While 3-ethylidene-1-cyclohexene is a known compound, the future of its application hinges on the development of more efficient and selective methods for its synthesis and the synthesis of its derivatives. Current research often focuses on multi-component reactions and novel cyclization strategies to build complex molecular architectures. mdpi.comresearchgate.net

Future efforts will likely concentrate on:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, reducing waste. This includes exploring one-pot, multi-component reactions that can generate complex derivatives in a single operation. mdpi.com

Stereoselective Synthesis: Developing methods that afford high control over the stereochemistry of the ethylidene group (E/Z isomers) and any chiral centers in the cyclohexene (B86901) ring. For instance, research into the S-nucleophilic cyclization of propargyl alcohol with isothiocyanate has shown high Z-selectivity for related ethylidene structures, a methodology that could be adapted for cyclohexene systems. researchgate.net

Catalyst-Controlled Regioselectivity: Fine-tuning catalysts to direct bond formation to specific positions, thereby avoiding the formation of unwanted isomers. The regioselective isomerization of terminal alkenes using bifunctional Iridium-based complexes is an example of such control, which could be applied to precursors of this compound. lookchem.com

| Synthetic Strategy | Goal | Potential Advantage |

| Multi-component Reactions | One-pot synthesis of functionalized derivatives | Increased efficiency, reduced waste |

| Asymmetric Catalysis | Control of stereoisomers (E/Z, R/S) | Access to optically pure compounds |

| Regioselective Isomerization | Controlled placement of the double bond | High product purity, avoidance of isomers |

Investigation of Novel Catalytic Systems for Transformations

Catalysis is central to unlocking the reactivity of this compound. While it can be used as a substrate in various reactions, including those catalyzed by Lewis acids or enzymes, the future lies in discovering novel catalytic systems to expand its synthetic utility. lookchem.com Noble metal-based heterogeneous catalysts, in particular, are gaining traction for their efficiency and reusability in a wide range of chemical transformations. researchgate.net

Key areas for future investigation include:

Metathesis Reactions: Employing ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, for ring-opening metathesis polymerization (ROMP) or cross-metathesis (CM) reactions. beilstein-journals.orguliege.be This could transform this compound into functionalized polymers or complex di-olefinic structures. The success of such reactions is often highly substrate and catalyst dependent, necessitating detailed screening and optimization. beilstein-journals.org

Gold-Catalyzed Rearrangements: Exploring gold catalysts for novel skeletal rearrangements and cyclizations. Gold catalysts are known to activate alkynes and allenes, and similar reactivity could be harnessed for the double bonds in this compound, potentially leading to complex polycyclic frameworks. bham.ac.uk

Oxidation Catalysis: Using enzymes like ethylbenzene (B125841) dehydrogenase or other selective oxidation catalysts to introduce functional groups such as hydroxyl or carbonyl groups. This provides a pathway to valuable intermediates for pharmaceuticals or other fine chemicals. lookchem.com

| Catalytic System | Transformation Type | Potential Products |

| Ruthenium-NHC Complexes | Olefin Metathesis | Polymers, complex olefins beilstein-journals.orguliege.be |

| Gold Complexes | Skeletal Rearrangement | Polycyclic compounds bham.ac.uk |

| Biocatalysts (Enzymes) | Selective Oxidation | Alcohols, ketones, epoxides lookchem.com |

Integration of Advanced Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is becoming indispensable for modern chemical research. For a molecule like this compound, this integrated approach can provide unprecedented insight into its properties and reactivity.

Future research will benefit from:

Density Functional Theory (DFT): Using DFT to calculate molecular properties, predict reaction pathways, and understand the mechanisms of catalytic cycles. mdpi.comresearchgate.net For example, DFT can elucidate global reactivity descriptors and local nucleophilic/electrophilic sites, guiding experimental design. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational behavior of the cyclohexene ring and the dynamics of its interactions with catalysts or in different solvent environments. nih.govresearchgate.net This is particularly useful for understanding phenomena like membrane transport for related bioactive molecules. researchgate.net

Spectroscopic Correlation: Combining computational predictions of spectroscopic data (e.g., NMR, IR) with experimental measurements to confirm structures and understand subtle electronic effects. researchgate.netacs.org

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Reaction mechanism, reactivity prediction | Electronic structure, transition states, energy barriers mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, system dynamics | Molecular motion, intermolecular interactions nih.govresearchgate.net |

| Quantum Chemistry (e.g., QCISD, MP2) | Conformational energies, structural data | Accurate thermodynamic and geometric parameters nih.gov |

Exploration of Structure-Reactivity Relationships in Novel Chemical Systems

Understanding how the specific arrangement of atoms in this compound and its derivatives influences their chemical reactivity is crucial for designing new molecules with desired properties. Structure-activity relationship (SAR) studies, which correlate structural features with reactivity, are a powerful tool in this endeavor. researchgate.net

Future directions in this area will involve:

Systematic Derivatization: Synthesizing a library of derivatives by modifying the cyclohexene ring or the ethylidene group and systematically studying their reactivity in specific reactions, such as ozonolysis or cycloadditions. The rate of such reactions is highly dependent on the number and nature of substituents. researchgate.net

Kinetic Studies: Performing detailed kinetic analysis of reactions involving this compound to quantify the electronic and steric effects of its structural components.

Correlation with Quantum Descriptors: Linking experimentally observed reactivity trends with computationally derived parameters (e.g., orbital energies, charge distributions). For instance, the rate of electrophilic addition reactions often correlates with the energy of the highest occupied molecular orbital (HOMO). researchgate.net This allows for the predictive design of new reactive systems. A comprehensive study on a complex triazole derivative demonstrated how computational tools can unravel the relationship between its intricate structure and chemical reactivity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.